

FAPI-74 for Imaging Fibrosis and Non-Oncological Diseases: A Technical Guide

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Compound of Interest

Compound Name:	FAPI-74
CAS No.:	2374782-76-8
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Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on activated fibroblasts, particularly in environments of tissue remodeling, such as cancer stroma, sites of inflammation, and fibrotic tissues.[1][2] Its expression is minimal in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted therapy.[1][3] FAP-inhibitor (FAPI) tracers, such as **FAPI-74**, are quinoline-based molecules that can be labeled with positron-emitting radionuclides for PET imaging.[4] **FAPI-74**, in particular, is designed with a NOTA chelator, allowing it to be labeled with either Gallium-68 (⁶⁸Ga) or, more advantageously for large-scale production and image quality, Fluorine-18 (¹⁸F) via an aluminum-fluoride chelation method (¹⁸F]AlF-**FAPI-74**).[5][6]

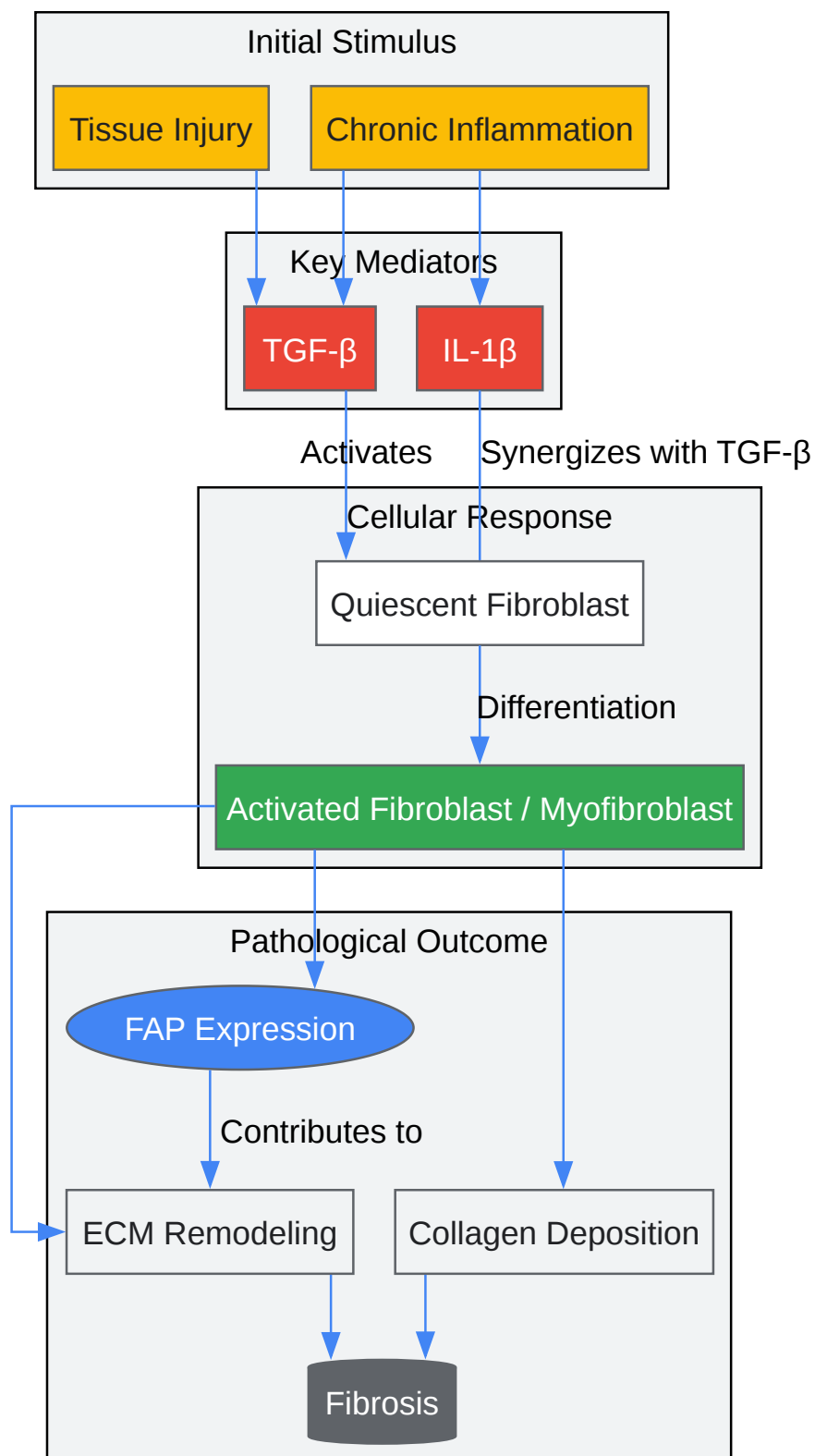
This guide provides an in-depth technical overview of [¹⁸F]**FAPI-74**, focusing on its application in imaging fibrosis and other non-oncological, inflammatory diseases, summarizing quantitative data, detailing experimental protocols, and visualizing key processes.

Core Principles and Mechanism of Action

Fibroblast activation is a key pathological feature of fibrotic diseases. Stimulated by factors like transforming growth factor- β (TGF- β), quiescent fibroblasts differentiate into activated fibroblasts (myofibroblasts).[2][3] These activated cells are characterized by the expression of proteins like α -smooth muscle actin (α -SMA) and FAP.[3][7] FAP plays a role in extracellular matrix (ECM) remodeling.[1][8]

Radiolabeled **FAPI-74** is administered intravenously, circulates through the bloodstream, and binds with high affinity to FAP expressed on the surface of these activated fibroblasts. The positron-emitting ^{18}F isotope decays, producing gamma rays that are detected by a PET scanner, allowing for the non-invasive, whole-body visualization and quantification of fibrotic and inflammatory processes.[9][10]

Visualization of FAP-Mediated Fibrosis Pathway



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Caption: Signaling pathway of fibroblast activation and FAP expression in fibrosis.

Applications in Fibrosis and Non-Oncological Diseases

While FAPI PET imaging was initially developed for oncology, its ability to target activated fibroblasts makes it a powerful tool for assessing a range of non-malignant conditions.[\[11\]](#)

- **Idiopathic Pulmonary Fibrosis (IPF):** FAPI-PET/CT can visualize and quantify active fibrotic changes in the lungs.[\[12\]](#)[\[13\]](#) Studies have shown a positive correlation between the "fibrotic active volume" measured by [^{18}F]FAPI-74 PET and disease severity assessed by HRCT and pulmonary function tests.[\[12\]](#)[\[14\]](#) This suggests FAPI-PET could serve as a biomarker for disease activity and progression.[\[3\]](#)[\[14\]](#)
- **Cardiac Diseases:** In conditions like cardiac allograft vasculopathy (CAV), which involves fibrosis, [^{18}F]FAPI-74 PET/CT has been used in preclinical models to monitor fibrosis progression.[\[10\]](#) It also shows potential for imaging fibrosis after myocardial infarction.
- **Liver Fibrosis:** FAP is upregulated in activated hepatic stellate cells during liver fibrosis.[\[7\]](#) Pharmacological inhibition of FAP has been shown to reduce liver fibrosis in animal models, indicating the potential of FAPI imaging to assess the severity of liver disease.[\[7\]](#)
- **Inflammatory and Autoimmune Diseases:** FAP is also expressed in the stroma of tissues affected by chronic inflammation, such as in IgG4-related disease and inflammatory arthritis. [\[11\]](#) FAPI-PET may help differentiate between active inflammatory and chronic fibrotic stages of these diseases.[\[11\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving [^{18}F]FAPI-74.

Table 1: Biodistribution of [^{18}F]FAPI-74 in Humans (Normal Organs)

Organ	SUVmean (1 hour p.i.)	SUVmax (1 hour p.i.)	Reference
Brain	~0.1	~0.2	[5]
Liver	~1.5 - 2.0	~2.5 - 3.0	[5]
Kidneys	~1.5 - 2.0	~3.0 - 4.0	[5]
Spleen	~1.0 - 1.5	~2.0 - 2.5	[5]
Pancreas	~1.0	~1.5	[5]
Muscle	~0.5 - 0.8	~1.0 - 1.5	[5]
Blood Pool (Aorta)	~1.5 - 2.0	~2.5 - 3.0	[5]

Data are approximate values derived from published studies for illustrative purposes. p.i. = post-injection.

Table 2: [¹⁸F]FAPI-74 Uptake in Fibrotic vs. Normal Lung Tissue

Parameter	IPF Patients (Fibrotic Lung)	Control Group (Normal Lung)	Reference
SUVmean	1.40 (Median)	0.90 (Median)	[12]
SUVmax	Statistically significant increase	Lower baseline	[12][14]
Fibrotic Active Volume (FAV)	Correlates with disease severity (R=0.887 vs HRCT)	Not applicable	[12][14]

Table 3: Radiation Dosimetry of FAPI-74 Tracers

Radiotracer	Effective Dose (mSv/100 MBq)	Typical Administered Activity (MBq)	Total Effective Dose (mSv)	Reference
[¹⁸ F]FAPI-74	1.4 ± 0.2	259 ± 26	~3.5 - 4.0	[4][5]
[⁶⁸ Ga]FAPI-74	1.6	263	~4.2	[4][5]
[¹⁸ F]FDG	~1.9	~370	~7.0	[5]

Experimental Protocols

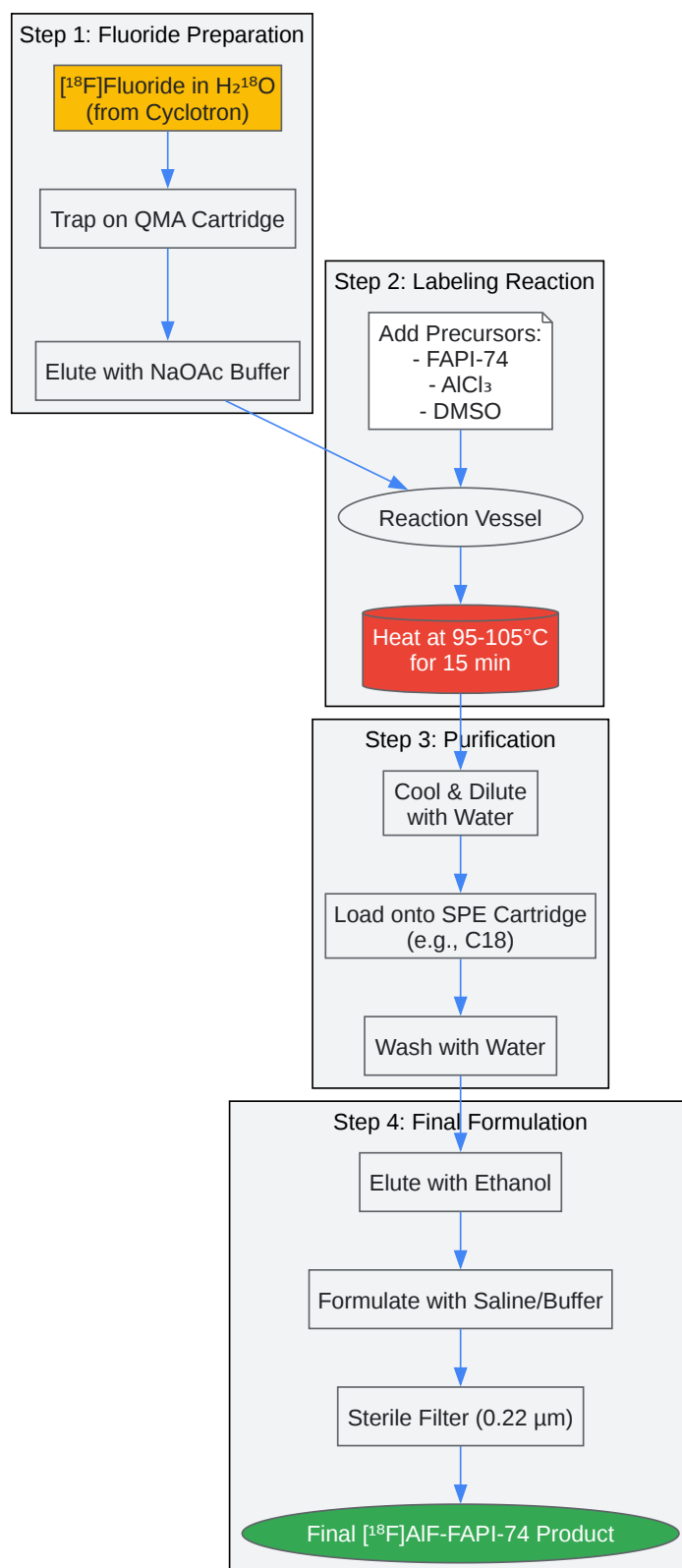
Protocol 1: Radiosynthesis of [¹⁸F]AlF-FAPI-74

This protocol describes a common, automated method for labeling **FAPI-74** with ¹⁸F.[6][15][16]

- [¹⁸F]Fluoride Production: Produce non-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
- Trapping: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA Light).
- Elution: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a small volume (~0.3-0.4 mL) of 0.5 M sodium acetate buffer (pH ~3.9).[5][16]
- Complexation Reaction:
 - To the [¹⁸F]fluoride solution, add a precursor mixture containing:
 - Dimethyl sulfoxide (DMSO) as the solvent.
 - A solution of aluminum chloride (AlCl₃), typically 10 mM.[4][17]
 - The **FAPI-74** precursor (e.g., 4 mM solution).[4]
 - An antioxidant like ascorbic acid may be included.[17]
 - Heat the reaction mixture at 95-105°C for 15 minutes.[4][6][16] During this step, the [¹⁸F]fluoride complexes with the aluminum, which is then chelated by the NOTA ligand on the **FAPI-74** molecule.

- Purification:
 - After cooling, dilute the reaction mixture with water.
 - Pass the diluted solution through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or C18).[4][16] The radiolabeled product is retained on the cartridge while unreacted [¹⁸F]fluoride and other hydrophilic impurities pass through.
 - Wash the cartridge with sterile water.
- Final Formulation:
 - Elute the purified [¹⁸F]AIF-**FAP1-74** from the cartridge using ethanol.[4][5]
 - Dilute the final product with a suitable buffer (e.g., phosphate buffer) and sterile saline for injection.
 - Pass the final solution through a 0.22- μ m sterile filter into a sterile vial.
- Quality Control: Perform standard quality control tests, including radiochemical purity (via HPLC), pH, sterility, and endotoxin levels.

Visualization of [¹⁸F]AIF-**FAP1-74** Radiosynthesis Workflow



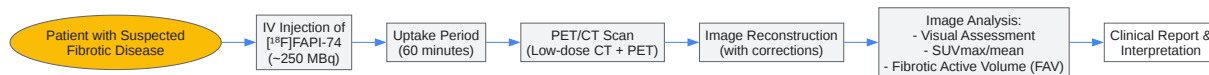
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Caption: Workflow for the automated radiosynthesis of [^{18}F]AlF-FAPI-74.

Protocol 2: Clinical [^{18}F]FAPI-74 PET/CT Imaging

- Patient Preparation: Unlike [^{18}F]FDG PET, no special preparation such as fasting is required for FAPI imaging. Patients should be well-hydrated.
- Tracer Administration: Administer [^{18}F]FAPI-74 intravenously. The typical injected activity for adults is in the range of 199–290 MBq.[5][12]
- Uptake Time: The optimal time for imaging is typically 60 minutes post-injection.[6][12][18] Dynamic imaging can also be performed immediately after injection, with static images acquired at later time points (e.g., 10 min, 1h, 3h) for dosimetry studies.[4][5]
- PET/CT Acquisition:
 - Perform a low-dose CT scan for attenuation correction and anatomical localization.
 - Acquire PET data in 3D mode, typically covering the area from the skull base to the mid-thigh.
 - Acquisition time is usually 2-3 minutes per bed position.[12]
- Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.[6]
- Image Analysis:
 - Analyze images visually for areas of abnormal tracer uptake.
 - Perform semi-quantitative analysis by drawing regions of interest (ROIs) or volumes of interest (VOIs) over target lesions and normal organs.
 - Calculate standardized uptake values (SUV), such as SUVmax and SUVmean.[5]
 - For fibrotic diseases, calculate metrics like the fibrotic active volume (FAV), which is determined by applying an isocontour threshold (e.g., 45% of SUVmax) to delineate the volume of active disease.[12]

Visualization of Clinical FAPI-PET Workflow



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Caption: General experimental workflow for a clinical FAPI-PET/CT study.

Conclusion and Future Directions

[¹⁸F]FAPI-74 is a promising radiopharmaceutical that extends the utility of PET imaging beyond oncology into the realm of fibrosis and inflammatory diseases. Its ability to target activated fibroblasts provides a direct, non-invasive method to assess the activity and extent of pathological tissue remodeling.[9] The favorable characteristics of the ¹⁸F label, combined with the high target-to-background ratios achieved, position **FAPI-74** as a superior imaging agent for many applications compared to traditional methods.[12][13]

Future research will focus on validating its role as a biomarker for predicting disease progression, monitoring response to anti-fibrotic therapies, and guiding the development of novel FAP-targeted theranostics for non-oncological conditions.[14][19] Large-scale, prospective clinical trials are needed to fully establish its clinical efficacy and integrate it into standard diagnostic pathways.[9][20]

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